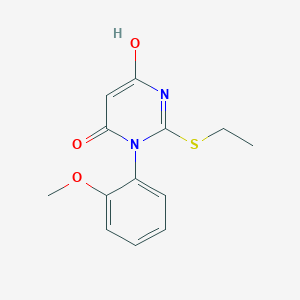![molecular formula C18H27N3O2S B5978628 N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide](/img/structure/B5978628.png)
N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide, also known as MPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPD belongs to the class of piperidine compounds and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The exact mechanism of action of N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in learning and memory and is involved in several neurological disorders. By modulating the activity of this receptor, this compound may improve cognitive function and provide neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increasing the release of acetylcholine and dopamine in the brain, reducing oxidative stress, and decreasing inflammation. These effects may contribute to the neuroprotective and cognitive-enhancing properties of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide for lab experiments is its ability to cross the blood-brain barrier, which allows it to directly affect the brain and central nervous system. However, this compound has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, this compound may have off-target effects on other receptors, which could complicate its interpretation in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide, including its use in combination with other drugs for the treatment of neurological disorders, its potential as a cognitive enhancer in healthy individuals, and its use in animal models for the study of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects on other receptors.
Synthesemethoden
The synthesis of N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide involves the reaction of N-propylpiperidine-3,4-dicarboxylic acid with 4-(methylthio)benzyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N~3~-[4-(methylthio)benzyl]-N~3~-propyl-1,3-piperidinedicarboxamide has been studied extensively for its potential therapeutic applications, including its use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.
Eigenschaften
IUPAC Name |
3-N-[(4-methylsulfanylphenyl)methyl]-3-N-propylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2S/c1-3-10-20(12-14-6-8-16(24-2)9-7-14)17(22)15-5-4-11-21(13-15)18(19)23/h6-9,15H,3-5,10-13H2,1-2H3,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAVNQUIMKXHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)SC)C(=O)C2CCCN(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5978560.png)
![4-(4-fluorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5978566.png)
![2-[(3-bromobenzyl)thio]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B5978567.png)
![2-(1-oxidoisonicotinoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5978574.png)
![(1-methyl-1H-imidazol-2-yl)[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]methanol](/img/structure/B5978578.png)
![1-(3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B5978581.png)
![5-(phenoxymethyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5978587.png)
![[6-(acetyloxy)-2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B5978597.png)
![1-{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}ethanone](/img/structure/B5978607.png)
![4-({4-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5978612.png)
![5-methoxy-2-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5978617.png)
![N-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B5978619.png)
![3-benzyl-6-(3-ethyl-1,2,4-oxadiazol-5-yl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-en-4-one](/img/structure/B5978630.png)
